6-Methoxy-1,5-naphthyridin-3-amine
Overview
Description
“6-Methoxy-1,5-naphthyridin-3-amine” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that are considered to be analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been a subject of research for many years . Various synthetic strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains . For instance, one method involved the reaction of chloronitropyridine with tributyl (1-ethoxyvinyl)tin, followed by fluorination and subsequent condensation with DMF·dimethylacetal. This was then followed by a nitro reduction-deoxobromination sequence, resulting in the formation of the 1,5-naphthyridine ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,5-naphthyridine core, which is a bicyclic system consisting of two fused pyridine rings . The methoxy group is attached at the 6-position, and the amine group is attached at the 3-position of the naphthyridine ring .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “this compound”, exhibit a wide range of reactivities. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations and reductions, and can be involved in cross-coupling reactions .Scientific Research Applications
Antimalarial Research
6-Methoxy-1,5-naphthyridin-3-amine has been explored for its potential in antimalarial applications. In a study, various N4-substituted 1,5-naphthyridin-4-amines, derived from ethyl 3-aminopyridine-2-carboxylate, were prepared and tested for antimalarial activity. These compounds, including derivatives of this compound, were assessed against Plasmodium vinckei vinckei in mice. However, the results showed that these compounds did not exhibit significant antimalarial activity compared to established antimalarials like chloroquine or primaquine (Barlin & Tan, 1984).
Synthesis and Chemical Development
This compound has been used in various synthetic and chemical development processes. For example, it was utilized in a one-pot diazotation–fluorodediazoniation reaction and in fluorine gas treatments to produce fluoronaphthyridines. This process was significant for the high-yield and purity production of fluorinated naphthyridine without isolating unstable diazonium salts, which are common in similar chemical processes (Abele et al., 2014).
Cytotoxicity and Antitumor Activity
Studies have shown that derivatives of this compound, specifically 1,8-naphthyridine compounds, exhibited moderate cytotoxic activity. This research was part of an effort to discover clinically useful antitumor agents. The structure-activity relationships (SARs) of these compounds were investigated, revealing insights into their potential antitumor applications (Tsuzuki et al., 2004).
Properties
IUPAC Name |
6-methoxy-1,5-naphthyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOJPTKPFPNHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236221-93-4 | |
Record name | 6-methoxy-1,5-naphthyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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